molecular formula C11H10FNO4 B14541488 Ethyl 3-(3-fluorophenyl)-2-nitroprop-2-enoate CAS No. 61924-51-4

Ethyl 3-(3-fluorophenyl)-2-nitroprop-2-enoate

Cat. No.: B14541488
CAS No.: 61924-51-4
M. Wt: 239.20 g/mol
InChI Key: LEDGVISTUMNBDP-UHFFFAOYSA-N
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Description

Ethyl 3-(3-fluorophenyl)-2-nitroprop-2-enoate is an organic compound that belongs to the class of nitroalkenes This compound is characterized by the presence of a nitro group (-NO2) and a fluorophenyl group attached to a prop-2-enoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-fluorophenyl)-2-nitroprop-2-enoate typically involves the reaction of ethyl acetoacetate with 3-fluorobenzaldehyde in the presence of a base, followed by nitration. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The reaction is carefully controlled to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-fluorophenyl)-2-nitroprop-2-enoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: Ethyl 3-(3-fluorophenyl)-2-aminoprop-2-enoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

Scientific Research Applications

Ethyl 3-(3-fluorophenyl)-2-nitroprop-2-enoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-fluorophenyl)-2-nitroprop-2-enoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Ethyl 3-(3-fluorophenyl)-2-nitroprop-2-enoate can be compared with other similar compounds, such as:

    Ethyl 3-(4-fluorophenyl)-2-nitroprop-2-enoate: Similar structure but with the fluorine atom at the para position.

    Ethyl 3-(3-chlorophenyl)-2-nitroprop-2-enoate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 3-(3-bromophenyl)-2-nitroprop-2-enoate: Similar structure but with a bromine atom instead of fluorine.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the nature and position of the substituents.

Properties

CAS No.

61924-51-4

Molecular Formula

C11H10FNO4

Molecular Weight

239.20 g/mol

IUPAC Name

ethyl 3-(3-fluorophenyl)-2-nitroprop-2-enoate

InChI

InChI=1S/C11H10FNO4/c1-2-17-11(14)10(13(15)16)7-8-4-3-5-9(12)6-8/h3-7H,2H2,1H3

InChI Key

LEDGVISTUMNBDP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC(=CC=C1)F)[N+](=O)[O-]

Origin of Product

United States

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